3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
Description
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3 and a 4-methylpiperidin-1-yl moiety at position 4.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-10-12-25(13-11-16)23-20-6-4-5-7-21(20)24-15-22(23)28(26,27)19-9-8-17(2)18(3)14-19/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBFZGWTFKOQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the piperidinyl group can interact with biological targets such as enzymes or receptors. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent patterns, synthesis methods, and reported activities of structurally related quinoline derivatives:
Abbreviations : DMBs = Dimethylbenzenesulfonyl; MP = Methylpiperidinyl; ClPh = Chlorophenyl; MeOPh = Methoxyphenyl; Ph₂P = Diphenylphosphanyl.
Key Observations
Substituent Position and Activity: Antibacterial Activity: Compounds with substituents at positions 1 and 2 (e.g., 33 in ) show strong ecDHFR inhibition due to protonation at N-1 of the quinoline ring . The target compound’s substituents at positions 3 and 4 may favor interactions with bulkier enzyme pockets. Electron Effects: The sulfonyl group in the target compound likely enhances solubility in polar solvents compared to methoxy or methyl groups in analogs like 4k and Compound 5.
Synthesis Strategies: The target compound’s synthesis may involve sulfonation of a pre-functionalized quinoline core, contrasting with Pd-catalyzed cross-coupling () or phosphorus ligand coupling (). Microwave-assisted methods () could optimize yield.
Physical Properties: Melting points and spectroscopic data (e.g., IR peaks for S=O stretches at 1150–1300 cm⁻¹) would distinguish the target compound from analogs with amino (4k, IR ~3400 cm⁻¹ for N-H) or phosphine groups (2h, 31P NMR δ ~20 ppm) .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a novel compound belonging to the quinoline family, characterized by a unique structure that includes a sulfonyl group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
| Molecular Formula | C25H30N2O4S |
| Molecular Weight | 454.5817 g/mol |
| CAS Number | 872209-40-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the quinoline core through methods such as Friedländer synthesis or Skraup synthesis, followed by sulfonylation and the introduction of the piperidine group. The general synthetic route can be summarized as follows:
- Formation of Quinoline Core : Reacting an aniline derivative with a ketone.
- Sulfonylation : Introducing the sulfonyl group using sulfonyl chloride in the presence of a base.
- Piperidine Addition : Nucleophilic substitution to add the piperidine moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antibacterial Activity : The compound is believed to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division. This inhibition disrupts bacterial growth and leads to cell death.
- Anticancer Potential : Preliminary studies suggest that the compound may intercalate with DNA, disrupting its function and triggering apoptosis in cancer cells.
Biological Evaluation
Research findings indicate that this compound exhibits significant biological activity across various assays:
Antimicrobial Activity
In vitro studies have demonstrated that this compound shows broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the bacterial strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In cancer cell lines, this compound has shown promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, indicating moderate potency against these cancer types.
Case Studies
Several studies have been conducted to further elucidate the biological activities of this compound:
- Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline compounds demonstrated enhanced antibacterial activity compared to traditional antibiotics, highlighting the potential for developing new antibacterial agents based on this scaffold .
- Evaluation of Anticancer Effects : Research featured in Cancer Letters indicated that quinoline derivatives could induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis illustrated how modifications to the piperidine and sulfonyl groups influenced biological activity, suggesting pathways for optimizing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
